2-chloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide
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Overview
Description
2-Chloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide is a complex organic compound characterized by its sulfonamide group and thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: . Key reaction conditions include the use of strong bases and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-chloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide has been studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it suitable for a wide range of applications.
Mechanism of Action
The mechanism by which 2-chloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide group, in particular, plays a crucial role in binding to enzymes and receptors, leading to biological effects.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
Receptors: It can interact with various receptors, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Thiazole derivatives: These compounds share the thiazole ring structure and exhibit similar biological activities.
Piperidine derivatives: Compounds containing the piperidine ring are structurally related and often have comparable chemical properties.
Uniqueness: 2-Chloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide stands out due to its unique combination of functional groups, which contribute to its distinct reactivity and biological activity.
Properties
IUPAC Name |
2-chloro-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2S2/c16-13-5-1-2-6-14(13)23(20,21)18-10-12-4-3-8-19(11-12)15-17-7-9-22-15/h1-2,5-7,9,12,18H,3-4,8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVCPUWINNTKBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNS(=O)(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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